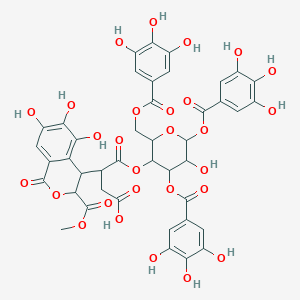
Methyl neochebulinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl neochebulinate is an organic compound with the molecular formula C42H36O28. It is a white to light yellow crystalline powder that is hardly soluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide . This compound is known for its pharmacological activities, including anti-inflammatory, antioxidant, and antineoplastic properties . It is also used in traditional Chinese medicine and has been found to inhibit cholesterol absorption and exhibit antibacterial effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl neochebulinate can be synthesized through chemical synthesis or extracted from natural sources. The chemical synthesis involves a series of organic synthesis steps, while the extraction from natural sources involves solvent extraction, isolation, and purification .
Industrial Production Methods: In industrial settings, the extraction method is often preferred due to its efficiency in isolating the compound from natural sources such as the fruits of Terminalia chebula . The process typically involves:
Solvent Extraction: Using solvents like ethanol or methanol to extract the compound.
Isolation: Separating the compound from other constituents.
Purification: Refining the compound to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions: Methyl neochebulinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include various derivatives that retain the core structure of this compound but with modified functional groups .
Aplicaciones Científicas De Investigación
Methyl neochebulinate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying hydrolyzable tannins.
Medicine: Explored for its anticancer properties by inhibiting kinases involved in cell growth and division.
Industry: Utilized in the development of functional foods and nutraceuticals due to its antioxidant properties.
Mecanismo De Acción
Methyl neochebulinate exerts its effects primarily through the inhibition of specific enzymes and pathways:
Enzyme Inhibition: It inhibits α-glucosidase, which is involved in carbohydrate metabolism.
Anticancer Activity: It inhibits kinases, leading to the induction of apoptosis (programmed cell death) in cancer cells.
Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage.
Comparación Con Compuestos Similares
Methyl neochebulinate is unique due to its specific combination of pharmacological activities. Similar compounds include:
Chebulinic Acid: Another hydrolyzable tannin with antioxidant and anti-inflammatory properties.
Punicalagin: Known for its strong antioxidant activity and found in pomegranates.
Ellagic Acid: Exhibits anticancer and antioxidant properties.
Compared to these compounds, this compound stands out for its potent enzyme inhibitory activities and its broad spectrum of pharmacological effects.
Propiedades
Fórmula molecular |
C42H36O28 |
|---|---|
Peso molecular |
988.7 g/mol |
Nombre IUPAC |
4-[5-hydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl]oxy-4-oxo-3-(5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl)butanoic acid |
InChI |
InChI=1S/C42H36O28/c1-64-41(63)34-26(25-14(39(61)68-34)8-22(49)30(55)31(25)56)15(9-24(50)51)40(62)67-33-23(10-65-36(58)11-2-16(43)27(52)17(44)3-11)66-42(70-38(60)13-6-20(47)29(54)21(48)7-13)32(57)35(33)69-37(59)12-4-18(45)28(53)19(46)5-12/h2-8,15,23,26,32-35,42-49,52-57H,9-10H2,1H3,(H,50,51) |
Clave InChI |
KKDZPMDDYIYZJK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C(C2=C(C(=C(C=C2C(=O)O1)O)O)O)C(CC(=O)O)C(=O)OC3C(OC(C(C3OC(=O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)COC(=O)C6=CC(=C(C(=C6)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


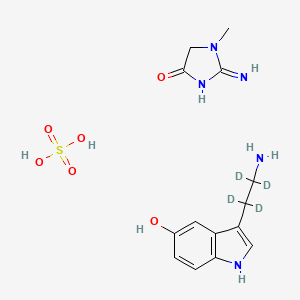

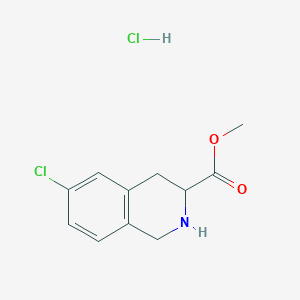

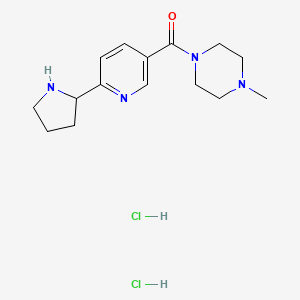
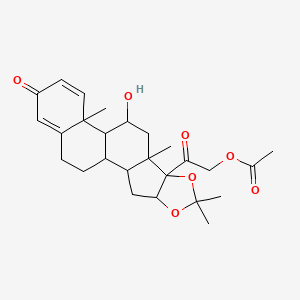
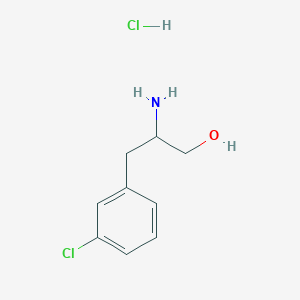
![rac-(2R,3R)-2-[2-(trifluoromethyl)phenyl]oxolane-3-carboxylic acid, trans](/img/structure/B12310454.png)
![7-[2-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3,3a,6,7-tetramethyl-4,5,6,7a-tetrahydro-1H-indene-2-carbaldehyde](/img/structure/B12310460.png)
![rac-(1R,3S)-3-[(pyrimidin-2-yl)amino]cyclohexane-1-carboxylic acid hydrochloride, cis](/img/structure/B12310466.png)
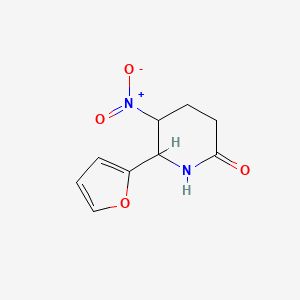
![rac-(1R,2S,6R,7S)-3-oxatricyclo[5.3.0.0,2,6]decan-8-one](/img/structure/B12310479.png)
![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]triazole-4-carboxylic acid](/img/structure/B12310494.png)
![1-[(Tert-butoxy)carbonyl]-4-(prop-1-en-1-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12310502.png)
